(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one
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Overview
Description
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one is a complex organic compound with a unique structure that includes a pyrrolone ring, an acetyl group, and a decenoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolone ring, the introduction of the acetyl group, and the attachment of the decenoyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one: shares structural similarities with other pyrrolone derivatives and compounds with acetyl and decenoyl groups.
Tapentadol: A centrally-acting synthetic analgesic with a dual mechanism of action, acting as a mu-opioid receptor agonist and norepinephrine reuptake inhibitor
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,25H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXAUDQIMHYILR-LPQFERQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)N1C(C(=O)C(=C1O)C(=O)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)N1[C@@H](C(=O)C(=C1O)C(=O)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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